2-Ethyl-5-heptylpyrrolidine
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Overview
Description
2-Ethyl-5-heptylpyrrolidine is an organic compound with the molecular formula C13H27N. It belongs to the class of pyrrolidines, which are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the second position and a heptyl group at the fifth position of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-heptylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with heptyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atom, allowing it to attack the heptyl bromide and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-heptylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced forms of the compound
Substitution: Various substituted pyrrolidines depending on the reagents used
Scientific Research Applications
2-Ethyl-5-heptylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-heptylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-heptylpyrrolidine
- 2-Ethyl-5-pentylpyrrolidine
- 2-Propyl-5-heptylpyrrolidine
Uniqueness
2-Ethyl-5-heptylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61772-96-1 |
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Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-ethyl-5-heptylpyrrolidine |
InChI |
InChI=1S/C13H27N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
FDMPRHCJRYHIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(N1)CC |
Origin of Product |
United States |
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